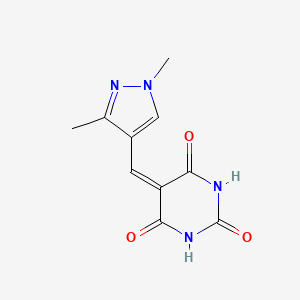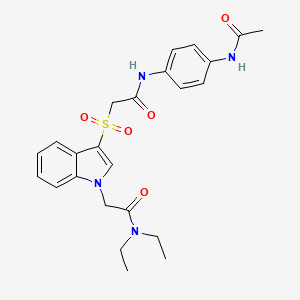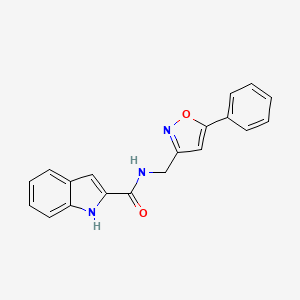
5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMPT and is known for its unique properties that make it suitable for various applications in different fields such as agriculture, medicine, and biochemistry.
Applications De Recherche Scientifique
Molecular Diversity and Biological Activity
The compound's derivatives have been explored for their potential in creating a molecularly diverse library. For instance, research on tetrasubstituted alkenes containing a barbiturate motif showcases the synthesis and biological activity evaluation of these compounds. They were tested against various microorganisms, including Escherichia coli, Staphylococcus aureus, Schizosaccharomyces pombe, and Candida albicans, revealing specific activities against S. pombe and S. aureus (Al-Sheikh et al., 2020).
Supramolecular Chemistry
The study of intermolecular interactions and supramolecular assemblies is another significant area. Compounds forming novel crystal structures through hydrogen bonding and weak intermolecular interactions have been reported. These interactions are crucial for assembling individual molecules into larger, more complex architectures, highlighting the importance of such compounds in the development of advanced materials (Wang et al., 2014).
Antimicrobial and Insecticidal Potential
The compound's derivatives have demonstrated antimicrobial and insecticidal potential. Research on pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation has evaluated their effectiveness against Pseudococcidae insects and selected microorganisms, showcasing the potential for pest control and antibacterial applications (Deohate & Palaspagar, 2020).
Heterocyclic Chemistry
The versatile reactivity and applications in synthesizing heterocyclic compounds are a key focus. For example, the synthesis of pyridine-pyrimidines and their bis-derivatives has been catalyzed by innovative methods, highlighting the compound's role in facilitating the development of novel heterocyclic structures with potential pharmaceutical applications (Rahmani et al., 2018).
Propriétés
IUPAC Name |
5-[(1,3-dimethylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-5-6(4-14(2)13-5)3-7-8(15)11-10(17)12-9(7)16/h3-4H,1-2H3,(H2,11,12,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFJRGFWBCXMQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)NC(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2354722.png)
![tert-Butyl(((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane](/img/structure/B2354723.png)

![4-((1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2354725.png)

![N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2354727.png)
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-pentoxyphenyl)prop-2-enamide](/img/structure/B2354733.png)
![7-(cyclopropylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2354734.png)
![Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2354735.png)
![4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline](/img/structure/B2354738.png)
![Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2354739.png)
![Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2354743.png)